2-(Trifluoromethyl)propene
Overview
Description
2-(Trifluoromethyl)propene is an organic compound with the molecular formula C₄H₅F₃. It is a fluorinated alkene, characterized by the presence of three fluorine atoms and a methyl group attached to the propene backbone. This compound is known for its unique chemical properties and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)propene can be synthesized through several methods. One common approach involves the reaction of 3,3,3-trifluoropropene with methylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or other separation techniques. The process is optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or acids.
Reduction: Reduction reactions can convert it into less fluorinated alkenes or alkanes.
Substitution: It can undergo substitution reactions where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) are employed.
Major Products:
Oxidation: Produces trifluoromethyl alcohols or acids.
Reduction: Results in partially or fully hydrogenated alkenes or alkanes.
Substitution: Yields compounds with new functional groups replacing the fluorine atoms.
Scientific Research Applications
2-(Trifluoromethyl)propene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in studies involving fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)propene exerts its effects depends on the specific reaction or applicationThe molecular targets and pathways involved vary, but the fluorine atoms often play a crucial role in modulating the compound’s chemical behavior and interactions with other molecules .
Comparison with Similar Compounds
- 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
- 2-Bromo-3,3,3-trifluoro-1-propene
- 1-Chloro-3,3,3-trifluoropropene
Comparison: 2-(Trifluoromethyl)propene is unique due to its specific arrangement of fluorine atoms and the presence of a methyl group. This structure imparts distinct chemical properties, such as higher reactivity and stability compared to similar compounds. The presence of the trifluoromethyl group also influences its behavior in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3,3,3-trifluoro-2-methylprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3/c1-3(2)4(5,6)7/h1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOAJCOCCYFXPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190834 | |
Record name | 1-Propene, 3,3,3-trifluoro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquefied gas; [Alfa Aesar MSDS] | |
Record name | 2-(Trifluoromethyl)propene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19419 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
374-00-5 | |
Record name | 1-Propene, 3,3,3-trifluoro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, 3,3,3-trifluoro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethyl)propene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reaction pathway observed when 2-(Trifluoromethyl)propene reacts with oxygen atoms?
A1: Research indicates that the reaction of this compound with oxygen atoms, generated through the mercury-sensitized decomposition of nitrous oxide, primarily results in the formation of addition products. These products are 2-(Trifluoromethyl)propylene oxide and 2-(Trifluoromethyl)propionaldehyde. This reaction pathway is dominant across a pressure range of 10–500mm Hg. []
Q2: How does the rate of reaction between this compound and oxygen atoms compare to that of butene-1 with oxygen atoms?
A2: Studies have shown that the rate constant for the reaction of this compound with oxygen atoms is significantly slower compared to butene-1. When measured against butene-1, the relative rate constant for this compound is determined to be 0.077. []
Q3: How does fluorine substitution in ethylenes, specifically in the context of this compound, impact their reactivity with oxygen atoms?
A3: Research comparing the reactions of oxygen atoms with ethylene and various fluoroethylenes, including this compound, reveals that fluorine substitution significantly influences their reactivity. [] The presence of fluorine atoms in the molecule alters the electron distribution within the double bond. This alteration subsequently impacts the activation energy required for the reaction with oxygen atoms, affecting the overall reaction rate.
Q4: Can you provide the molecular formula and weight of this compound?
A4: The molecular formula for this compound is C4H4F3. It has a molecular weight of 123.07 g/mol.
Q5: Are there any known examples of this compound being used as a reagent in the synthesis of other compounds?
A5: Yes, this compound plays a significant role in the thermolysis of specific cyclic azo compounds, namely 4,4,8,8-Tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]oct-2-enes. During this process, it is cycloeliminated, leading to the formation of various nitrogen-containing heterocycles, including dihydro-1H-1,2-diazepines and 1-vinyl-1H-pyrazoles. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.